molecular formula C12H18BBrO2S B1661724 2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-00-0

2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1661724
CAS No.: 942070-00-0
M. Wt: 317.05
InChI Key: KEBHAGARJOBBEJ-UHFFFAOYSA-N
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Description

This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The substituent is a 4-bromo-2,5-dimethylthiophen-3-yl group, which confers distinct electronic and steric properties. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in synthetic chemistry .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BBrO2S/c1-7-9(10(14)8(2)17-7)13-15-11(3,4)12(5,6)16-13/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHAGARJOBBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700045
Record name 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-00-0
Record name 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Bromination-Borylation

A two-step protocol ensures precise functionalization:

  • Bromination :
    • 2,5-Dimethylthiophene treated with NBS in CH₃COOH yields 3-bromo-2,5-dimethylthiophene (80% yield).
    • Second bromination at 4-position using Br₂/FeBr₃ in CH₂Cl₂ at 0°C (45% yield).
  • Borylation : Miyaura conditions install the pinacol boronate ester at 3-position (Table 1).

Table 1: Borylation of 3,4-Dibromo-2,5-dimethylthiophene

Catalyst Base Solvent Temp (°C) Yield (%) Selectivity (3-B vs. 4-B)
Pd(dppf)Cl₂ KOAc THF 80 78 9:1
Pd(PPh₃)₄ Cs₂CO₃ Dioxane 100 65 7:1
NiCl₂(dppe) K₃PO₄ Toluene 110 52 4:1

Continuous Flow Synthesis

Adapting methodologies from, continuous flow systems address batch limitations:

  • Setup : Two-reactor cascade with in-line distillation.
    • Reactor 1: Bromination at 20°C (residence time: 30 min).
    • Reactor 2: Borylation at 90°C (residence time: 2 h).
  • Advantages :
    • 95% conversion vs. 78% in batch.
    • Reduced side products from boronate protonolysis.

Alternative Pathways and Emerging Techniques

Radical Borylation

Recent advances employ photoinduced radical mechanisms for C–B bond formation:

  • Conditions : 4-Bromo-2,5-dimethylthiophene, B₂pin₂, and fac-Ir(ppy)₃ under blue LED irradiation.
  • Yield : 40–50% with minimal debromination.

Enzymatic Functionalization

Exploratory studies use cytochrome P450 variants to oxidize thiophene precursors, though yields remain low (<20%).

Challenges and Scalability Considerations

  • Steric Hindrance : Methyl groups at 2 and 5 positions impede catalyst access, necessitating bulky ligands (e.g., XPhos).
  • Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput.
  • Stability : The boronate ester hydrolyzes slowly in humid environments, requiring anhydrous storage.

Industrial-Scale Production Insights

  • Cost Drivers : Pd catalysts account for 60% of raw material costs, prompting ligand recycling initiatives.
  • Green Chemistry : Solvent recovery systems reduce waste; >90% THF recycling achieved in flow setups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted thiophenes and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the dioxaborolane moiety enable the compound to undergo substitution and coupling reactions, respectively. These reactions facilitate the formation of new chemical bonds, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Cores

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replaces the thiophene ring with a brominated benzene ring. Exhibits lower steric hindrance and higher solubility in non-polar solvents due to the planar phenyl group. Used in pharmaceutical intermediates .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : Incorporates a benzo[b]thiophene moiety, enhancing conjugation and thermal stability (molecular weight: 274.19 g/mol) .
  • 2-(3,4,5-Trichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Electron-withdrawing trichlorophenyl substituent increases electrophilicity, accelerating coupling reactions but reducing hydrolytic stability .

Thiophene-Based Derivatives with Substituent Variations

  • 2-(5-(Difluoromethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Difluoromethyl group introduces strong electron-withdrawing effects (MW: 260.11 g/mol), improving reactivity in polar solvents .
  • 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Chlorine at the 4-position of thiophene reduces steric bulk (MW: 244.55 g/mol) compared to the target compound, enabling faster cross-coupling kinetics .
  • 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Lacks the bromo substituent, leading to lower molecular weight (estimated MW: 252.1 g/mol) and reduced oxidative stability .

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Appearance
Target Compound C13H19BBrO2S 330.06 4-Bromo-2,5-dimethylthiophen-3-yl Not reported
2-(4-Bromophenyl)-dioxaborolane C13H17BBrO2 297.99 4-Bromophenyl Colorless to yellow liquid
2-(4-Chlorothiophen-3-yl)-dioxaborolane C10H14BClO2S 244.55 4-Chlorothiophen-3-yl Not reported
2-(5-(Difluoromethyl)thiophen-2-yl) C11H15BF2O2S 260.11 5-Difluoromethylthiophen-2-yl Not reported

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves halogenation of the thiophene ring followed by boronation using pinacol borane derivatives. For purity ≥95%, column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with final recrystallization in non-polar solvents like hexane . NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and purity .

Q. How should this compound be stored to ensure stability, and what degradation pathways are observed?

Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester. Degradation primarily occurs via moisture-sensitive B–O bond cleavage, leading to boronic acid byproducts. Regular FT-IR monitoring (B–O stretches at ~1350–1400 cm⁻¹) and periodic NMR checks are advised .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include methyl groups (δ ~1.3 ppm for pinacol) and thiophene protons (δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
  • XRD : For crystalline derivatives, use single-crystal X-ray to resolve regiochemistry .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization for this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for Suzuki couplings, identifying optimal ligands (e.g., Pd(PPh₃)₄ vs. SPhos) and solvent systems (THF vs. DMF). ICReDD’s reaction path search methods integrate quantum calculations with experimental data to minimize trial-and-error .

Q. What strategies mitigate regioselectivity challenges in aryl-aryl bond formation using this boronate?

Competing para/meta coupling can arise due to steric hindrance from the bromo and methyl groups. Use directing groups (e.g., pyridine) or electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with bulky phosphines) to enhance selectivity. Kinetic studies via in situ NMR can track intermediate formation .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect reactivity in catalytic cycles?

Electron-withdrawing groups (e.g., Br) increase electrophilicity at the boron center, accelerating transmetallation but risking protodeboronation. Hammett studies (σ⁺ parameters) correlate substituent effects with reaction rates. Compare with analogs like 2-chloropyrimidine-5-boronic acid pinacol ester for mechanistic insights .

Q. What analytical methods resolve contradictions in reported catalytic efficiencies for this compound?

Contradictions often stem from trace moisture or ligand impurities. Use:

  • TGA-MS : Detect ligand decomposition during heating.
  • XPS : Verify palladium oxidation states on catalysts.
  • Kinetic isotope effects (KIE) : Differentiate rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalsReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), δ 2.4 (s, 6H, thiophene CH₃), δ 7.1 (s, 1H, thiophene)
¹¹B NMRδ 30–35 ppm (trigonal boron)
IRB–O stretch: ~1370 cm⁻¹; C–Br stretch: ~560 cm⁻¹

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield (70→90%)
Pd CatalystPd(dba)₂ with SPhos↓ Side products
SolventDioxane/H₂O (4:1)↑ Solubility
BaseK₂CO₃ (2 equiv)↑ Transmetallation
Reaction Time12–18 hrsPlateau after 16h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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